

An In-depth Technical Guide to 2-Methoxy-5-methylphenylacetic Acid

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Compound of Interest

Compound Name: 2-Methoxy-5-methylphenylacetic acid

Cat. No.: B1296839

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CAS Number: 58506-24-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-methylphenylacetic acid**, a key building block in medicinal chemistry, particularly in the development of protein degraders. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and established methodologies for analogous compounds to offer a thorough resource for laboratory and research applications.

Physicochemical Properties

Quantitative data for **2-Methoxy-5-methylphenylacetic acid** is summarized below. Where experimental data is not available, predicted values from established computational models are provided.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[Vendor Information]
Molecular Weight	180.2 g/mol	[Calculated]
Melting Point	85-95 °C (predicted)	[In silico prediction]
Boiling Point	325.4 ± 22.0 °C at 760 mmHg (predicted)	[In silico prediction]
Solubility	Soluble in methanol, ethanol, DMSO; Sparingly soluble in water (predicted)	[General chemical knowledge]
pKa	4.5 ± 0.1 (predicted)	[In silico prediction]
LogP	1.8 ± 0.3 (predicted)	[In silico prediction]

Spectral Data (Predicted)

As experimental spectra for **2-Methoxy-5-methylphenylacetic acid** are not readily available in public databases, the following are predicted spectral characteristics based on its structure and data from analogous compounds such as 2-methoxyphenylacetic acid.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Solvent: CDCl₃
- Predicted Chemical Shifts (δ):
 - ~2.3 ppm (s, 3H, -CH₃)
 - ~3.7 ppm (s, 2H, -CH₂-)
 - ~3.8 ppm (s, 3H, -OCH₃)
 - ~6.8-7.2 ppm (m, 3H, Ar-H)
 - ~10-12 ppm (br s, 1H, -COOH)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Solvent: CDCl₃
- Predicted Chemical Shifts (δ):
 - ~20 ppm (-CH₃)
 - ~40 ppm (-CH₂-)
 - ~55 ppm (-OCH₃)
 - ~110-135 ppm (Ar-C)
 - ~157 ppm (Ar-C-O)
 - ~178 ppm (-COOH)

IR (Infrared) Spectroscopy

- Predicted Absorptions (cm⁻¹):
 - 2500-3300 (broad, O-H stretch of carboxylic acid)
 - 2900-3000 (C-H stretch, aromatic and aliphatic)
 - ~1700 (strong, C=O stretch of carboxylic acid)
 - ~1600, ~1500 (C=C stretch, aromatic ring)
 - ~1250 (C-O stretch, aryl ether)

MS (Mass Spectrometry)

- Ionization Mode: Electron Ionization (EI)
- Predicted Fragments (m/z):
 - 180 [M]⁺ (Molecular ion)

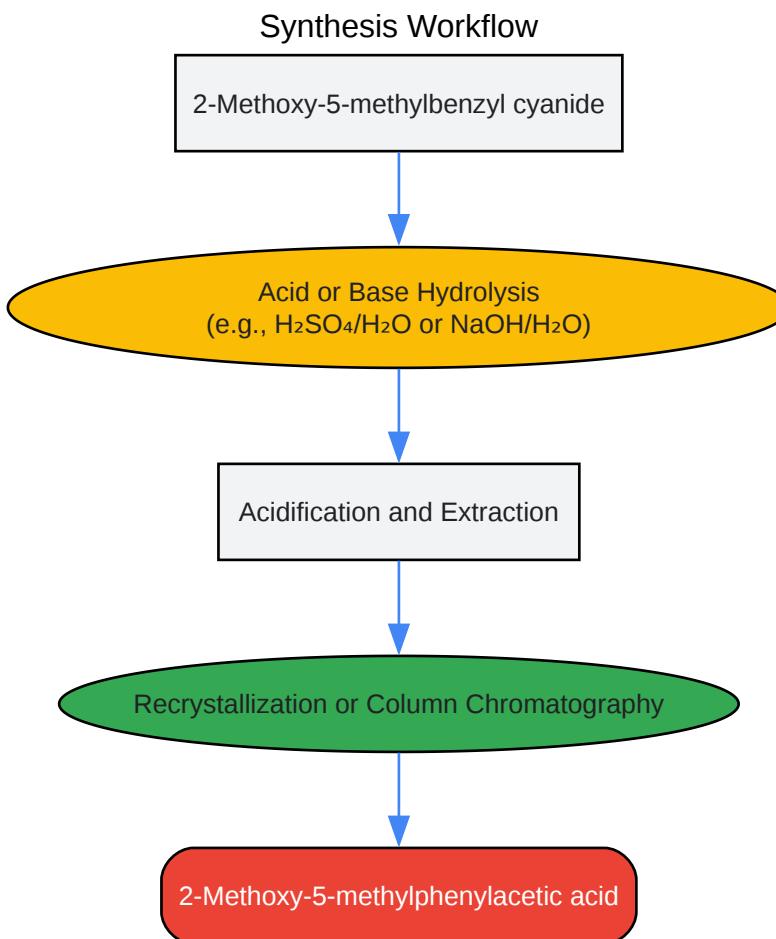
- 135 [M - COOH]⁺
- 121 [M - COOH - CH₂]⁺
- 91 [C₇H₇]⁺ (Tropylium ion)

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for **2-Methoxy-5-methylphenylacetic acid** is not widely published, a plausible and common synthetic route involves the hydrolysis of the corresponding arylacetonitrile.

Proposed Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of **2-Methoxy-5-methylphenylacetic acid** from 2-methoxy-5-methylbenzyl cyanide.



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Caption: Proposed synthesis of **2-Methoxy-5-methylphenylacetic acid**.

General Experimental Protocol: Hydrolysis of 2-Methoxy-5-methylbenzyl cyanide

This protocol is a general guideline based on standard procedures for the hydrolysis of arylacetonitriles.

Materials:

- 2-Methoxy-5-methylbenzyl cyanide
- Sulfuric acid (concentrated) or Sodium hydroxide pellets
- Water
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (concentrated)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methoxy-5-methylbenzyl cyanide.
- Hydrolysis (Acidic Conditions): Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v). Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Hydrolysis (Basic Conditions): Alternatively, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) and heat to reflux for 2-4 hours.
- Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it over ice. The crude product may precipitate. Filter the solid and wash with cold water.
- Work-up (Basic Hydrolysis): Cool the reaction mixture and extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. The product should precipitate.
- Extraction: If the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **2-Methoxy-5-methylphenylacetic acid** can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

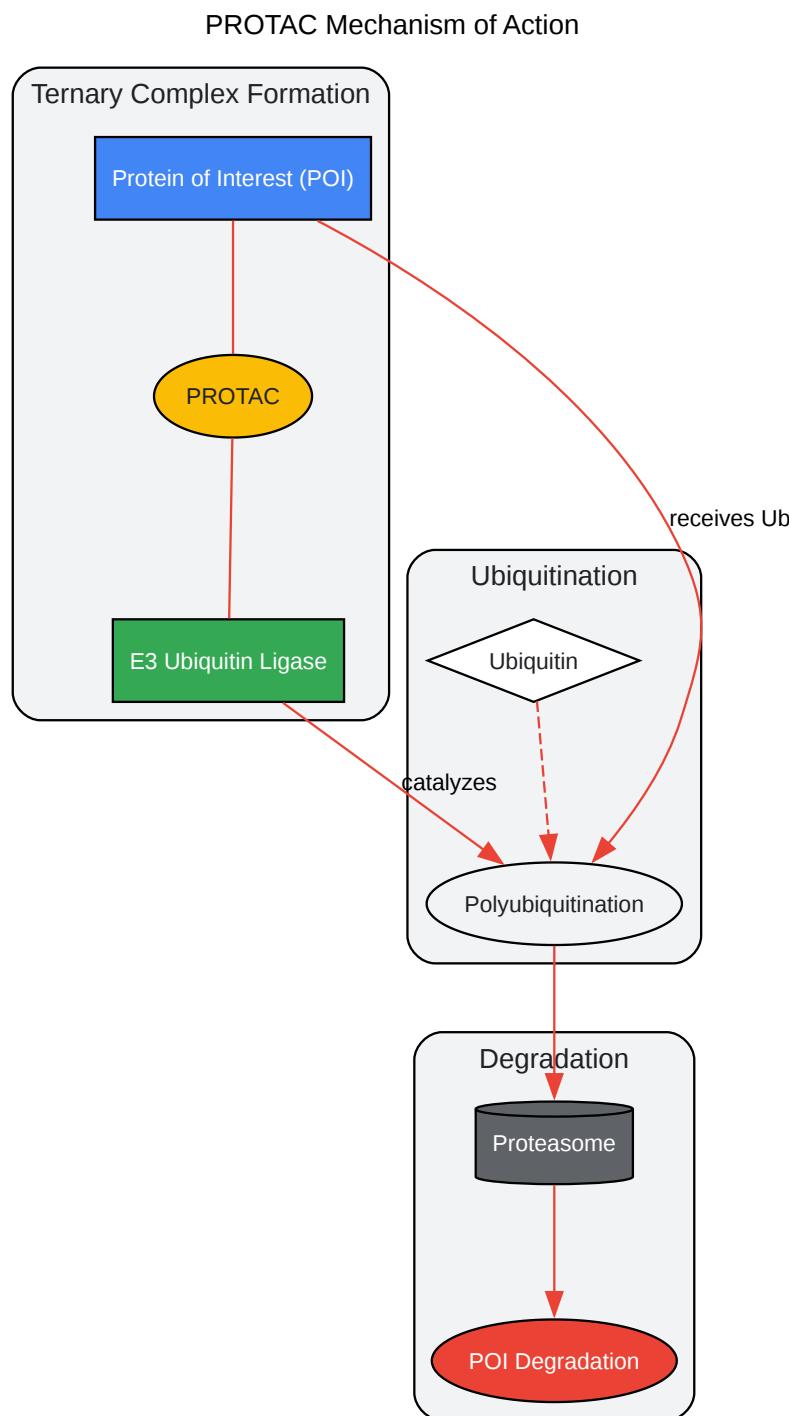
Biological Activity and Potential Applications

As a commercially available "Protein Degrader Building Block," **2-Methoxy-5-methylphenylacetic acid** is primarily utilized in the synthesis of more complex molecules for drug discovery, particularly in the field of targeted protein degradation.

Role in Targeted Protein Degradation

Targeted protein degradation is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Phenylacetic acid derivatives are often used as linkers or components of the E3 ligase-binding moiety in these bifunctional molecules.

The following diagram illustrates the general mechanism of action for a PROTAC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Predicted Biological Activities

Based on its structural similarity to other substituted phenylacetic acids, **2-Methoxy-5-methylphenylacetic acid** may possess intrinsic biological activities, although these have not been experimentally verified. Potential activities could include:

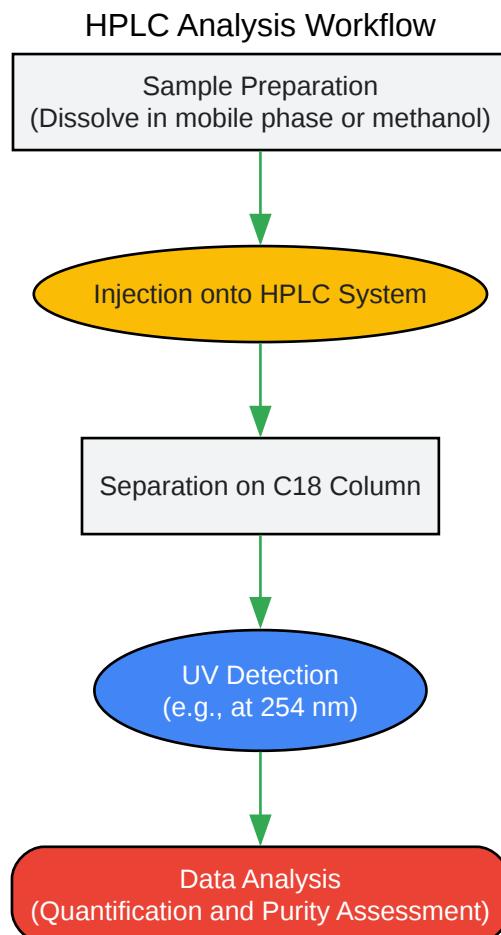
- Anti-inflammatory properties: Some phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes.
- Antimicrobial activity: Phenylacetic acids can exhibit antibacterial and antifungal properties.
- Plant growth regulation: Phenylacetic acid itself is a natural auxin, a class of plant hormones.

Further research is required to elucidate the specific biological profile of this compound.

Analytical Methods

A general protocol for the analysis of **2-Methoxy-5-methylphenylacetic acid** by High-Performance Liquid Chromatography (HPLC) is provided below.

HPLC Analysis Workflow



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Caption: General workflow for HPLC analysis.

General HPLC Method

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary, for example, starting from 30% acetonitrile and increasing to 90% over 15 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L

- Column Temperature: 25 °C

Note: This method is a starting point and should be optimized for the specific instrumentation and analytical requirements.

Safety Information

- Hazard Statements (Predicted): May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.
- Precautionary Statements (Predicted): Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
- Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended when handling this compound. Work in a well-ventilated area or under a chemical fume hood.

This technical guide is intended for informational purposes only and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. All predictions and generalized protocols should be validated experimentally.

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